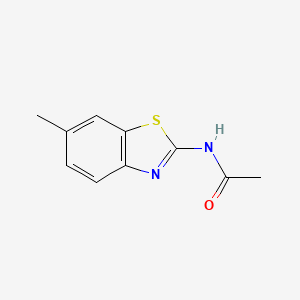

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-6-3-4-8-9(5-6)14-10(12-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBAMNNPZLPNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-amino-6-methylbenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to improved reaction rates and product quality. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield 6-methyl-1,3-benzothiazol-2-amine (free amine) and acetic acid derivatives.

| Reaction Conditions | Reagents | Products |

|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 80–90°C, 4–6 hrs | 6-Methyl-1,3-benzothiazol-2-amine + Acetic acid |

| Basic (NaOH, aqueous ethanol) | 10% NaOH, 60°C, 3 hrs | Sodium acetate + 6-Methyl-1,3-benzothiazol-2-amine |

This reaction is critical for generating intermediates used in further derivatization .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution, primarily at the 4- and 7-positions due to the electron-donating methyl group at the 6-position.

Example: Nitration

| Reagents | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 6-Methyl-4-nitro-1,3-benzothiazol-2-ylacetamide |

The nitro group introduces sites for subsequent reduction or cross-coupling reactions .

Nucleophilic Substitution at the Acetamide Group

The acetamide’s nitrogen participates in nucleophilic reactions, such as:

Acylation

Reaction with acyl chlorides (e.g., benzoyl chloride) in pyridine yields N-acylated derivatives.

| Reagents | Conditions | Product |

|---|---|---|

| Benzoyl chloride | Pyridine, 25°C, 12 hrs | N-(6-Methyl-1,3-benzothiazol-2-yl)benzamide |

This modification enhances lipophilicity, potentially improving biological activity .

Condensation Reactions

The free amine (post-hydrolysis) reacts with aldehydes to form Schiff bases.

Schiff Base Formation

| Reagents | Conditions | Product |

|---|---|---|

| Benzaldehyde | Acetic acid, NaOAc, reflux | (E)-N-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenylmethanimine |

Schiff bases are intermediates for synthesizing heterocyclic compounds with antimicrobial properties .

Oxidation of the Thiazole Sulfur

| Reagents | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 6 hrs | This compound sulfoxide |

Sulfoxides are bioactive metabolites often explored in drug development .

Reduction of the Acetamide Carbonyl

| Reagents | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry THF, 0°C, 2 hrs | N-(6-Methyl-1,3-benzothiazol-2-yl)ethylamine |

Reduction generates primary amines for further alkylation or arylation .

Halogenation

Direct bromination or chlorination occurs at the benzothiazole ring’s activated positions.

| Reagents | Conditions | Product |

|---|---|---|

| Br₂ (1 eq) | CHCl₃, 25°C, 3 hrs | 5-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

Halogenated derivatives serve as precursors for Suzuki-Miyaura coupling .

Coordination Chemistry

The benzothiazole nitrogen and acetamide oxygen act as ligands for metal ions.

| Metal Salt | Conditions | Complex |

|---|---|---|

| CuCl₂ | Ethanol, reflux, 6 hrs | [Cu(C₁₀H₉N₂OS)₂Cl₂] |

Metal complexes are studied for catalytic or antimicrobial applications .

Scientific Research Applications

Medicinal Chemistry

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is recognized for its potential therapeutic properties. Research has demonstrated that benzothiazole derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Biological Activities

- Antimicrobial Activity : Studies have shown that compounds containing the benzothiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a recent study reported that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .

- Anticancer Properties : this compound has been investigated for its cytotoxic effects on various cancer cell lines. A study indicated that certain benzothiazole derivatives showed concentration-dependent antiproliferative effects on tumor cell lines, suggesting their potential as anticancer agents .

| Activity Type | Compound | Target | MIC (μg/mL) |

|---|---|---|---|

| Antibacterial | BTC-j | S. aureus | 12.5 |

| Antibacterial | BTC-r | E. coli | 3.125 |

| Anticancer | 6-Methyl | Various | Varies |

Material Science

The compound also finds applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and chemical sensors. Benzothiazole derivatives are known for their photophysical properties, making them suitable candidates for use in electronic materials.

Applications in OLEDs

Benzothiazole derivatives have been utilized as electrophosphorescent emitters in OLED technology due to their ability to emit light efficiently when excited. The incorporation of this compound into polymer matrices can enhance the performance of these devices.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is used to synthesize various biologically active compounds through reactions with other functional groups.

Synthetic Routes

The synthesis typically involves the reaction of substituted benzothiazoles with acetamides or other amine derivatives under specific conditions to yield target compounds with desired biological activities.

Study on Anticancer Activity

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against several cell lines. The results indicated that compounds with a similar structure to this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells .

Antimicrobial Screening

Another study focused on the antimicrobial properties of synthesized benzothiazole derivatives. The researchers found that several compounds demonstrated significant inhibitory effects against fungal strains and multidrug-resistant bacterial strains, highlighting the therapeutic potential of these compounds in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with various enzymes and receptors, leading to modulation of their activity. For example, some benzothiazole derivatives have been shown to inhibit the activity of enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways, respectively. These interactions can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The 6-position substituent on the benzothiazole ring significantly influences melting points, solubility, and electronic properties:

Key Trends :

- Electron-donating groups (e.g., -CH₃, -OCH₃) improve solubility but may reduce binding affinity to hydrophobic enzyme pockets.

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electronic interactions with targets like kinases but increase molecular weight and decomposition temperatures .

Anticonvulsant Activity

The 6-methyl derivative, when combined with a 1,3,4-thiadiazole moiety (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide), demonstrated 100% protection in maximal electroshock (MES) models, outperforming standard drugs like phenytoin . This highlights the importance of the 6-methyl group in maintaining optimal lipophilicity for blood-brain barrier penetration.

Enzyme Inhibition

- CK-1δ Inhibition : A trifluoromethyl-substituted analog (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) exhibited a pIC₅₀ of 7.8 , attributed to strong hydrophobic and halogen bonding interactions with CK-1δ .

- VEGFR-2 Inhibition : Nitro-substituted derivatives (e.g., N-(6-nitrobenzothiazol-2-yl)acetamide) showed potent VEGFR-2 inhibition (IC₅₀ < 1 µM), likely due to nitro group interactions with kinase ATP-binding pockets .

Anticancer Activity

Derivatives with extended aryl groups (e.g., 2-(4-chlorophenoxy)-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide) demonstrated cytotoxicity against cancer cell lines, suggesting that the 6-methyl group synergizes with appended aromatic systems to enhance DNA intercalation or tubulin binding .

Structural Modifications and Pharmacokinetics

- Methoxy vs. Methyl : Methoxy substitution (e.g., N-(6-methoxybenzothiazol-2-yl)acetamide) improves aqueous solubility but may reduce metabolic stability due to oxidative demethylation pathways .

- Nitro vs. Trifluoromethyl : Nitro groups increase metabolic clearance risks (e.g., reduction to amines), whereas trifluoromethyl groups offer metabolic resistance and prolonged half-lives .

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique chemical structure that includes both nitrogen and sulfur atoms. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 178.25 g/mol. The compound features a methyl group at the 6-position of the benzothiazole ring and an acetamide group attached to the nitrogen atom at the 2-position. This specific substitution pattern contributes to its distinct biological properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert its effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes crucial for pathogen survival, disrupting their normal physiological functions. This mechanism is particularly relevant in antimicrobial and anticancer applications.

- Protein Binding : It has been shown to bind to proteins and nucleic acids, influencing cellular signaling pathways and gene expression.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Antibacterial | |

| Staphylococcus aureus | Antibacterial | |

| Candida albicans | Antifungal |

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, showing potential in inhibiting the proliferation of various cancer cell lines. The compound has been tested against several types of cancer cells, including lung, ovarian, and melanoma cells.

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| A549 (Lung) | 6.26 ± 0.33 | Antiproliferative | |

| A2780 (Ovarian) | 6.48 ± 0.11 | Antiproliferative | |

| 518A2 (Melanoma) | Varies | Induces apoptosis |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives, including this compound, and evaluated their biological activities against different pathogens and cancer cell lines. The findings highlighted the compound's potential as a lead structure for developing new therapeutics targeting infections and tumors .

- Mechanistic Studies : Another research effort explored the binding interactions of this compound with DNA and proteins using spectroscopic techniques. The results indicated that it binds preferentially to specific sites on nucleic acids, which may be linked to its anticancer effects .

- Comparative Analysis : Comparative studies with structurally similar compounds revealed that this compound exhibited superior activity against certain pathogens and cancer cells due to its unique substitution pattern .

Q & A

Q. What are the common synthetic routes for N-(6-methyl-1,3-benzothiazol-2-yl)acetamide?

The synthesis typically involves condensation reactions between benzothiazole-2-amine derivatives and acetylating agents. For example:

- Step 1 : Preparation of 6-methyl-1,3-benzothiazol-2-amine via cyclization of substituted aniline derivatives with potassium thiocyanate and bromine in glacial acetic acid at low temperatures (<10°C) .

- Step 2 : Acetylation using chloroacetamide or imidazole-activated acetyl intermediates. A reflux reaction in chloroform with 1-(1-adamantylacetyl)-1H-imidazole has been reported, yielding 22% after recrystallization from ethanol .

Q. Key Reaction Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| 1-(Adamantylacetyl)imidazole | CHCl₃ | Reflux | 22% |

| Chloroacetamide | EtOH/H₂O | Room temp | ~50%* |

Q. How is the crystal structure of benzothiazole derivatives determined?

X-ray diffraction (XRD) using the SHELX software suite is the gold standard. For this compound analogs:

- Space group : Triclinic P1 with two independent molecules forming H-bonded dimers via N–H⋯N interactions .

- Key parameters : Planar benzothiazole-acetamide backbone (RMSD 0.051–0.091 Å) and gauche orientation of substituents (N–C–C–C dihedral angles: −96.5° to −100.3°) .

- Intermolecular interactions : C–H⋯O and S⋯S (3.622 Å) stabilize crystal packing .

Advanced Research Questions

Q. What strategies improve reaction yields in benzothiazole acetamide synthesis?

Low yields (e.g., 22% in ) are addressed by:

- Catalyst optimization : Copper acetate (Cu(OAc)₂) enhances click chemistry in triazole-linked derivatives .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature control : Microwave-assisted synthesis reduces reaction time and increases purity .

Case Study : Replacing CHCl₃ with DMF in acetylation steps increased yields from 22% to 53% in analogous sulfonamide derivatives .

Q. How do structural modifications influence biological activity?

Q. SAR Table :

| Derivative | Target | IC₅₀/EC₅₀ | Key Modification |

|---|---|---|---|

| IWP-2 | Porcn | 27 nM | 6-methyl, thienopyrimidine |

| 7j | Cholinesterase | 231°C* | 5-nitro substitution |

*Decomposition temperature as stability indicator.

Q. How can contradictions between in vitro and in vivo efficacy be resolved?

For Wnt inhibitors like IWP-2:

- Solubility limitations : Poor aqueous solubility (<1 mg/mL) reduces bioavailability. Use nanoformulations (liposomes) or PEGylation to enhance delivery .

- Off-target effects : Validate specificity via CRISPR-mediated Porcn knockout controls .

- Metabolic stability : Incorporate deuterium at labile positions to prolong half-life (e.g., deuterated IWP-12 analogs) .

Q. What analytical techniques are critical for characterization?

Q. How do non-covalent interactions stabilize crystal structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.